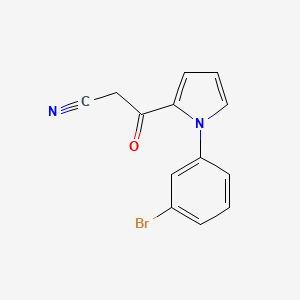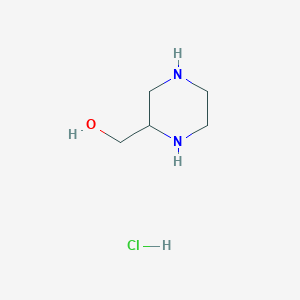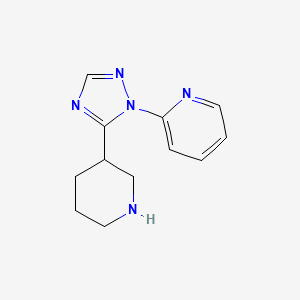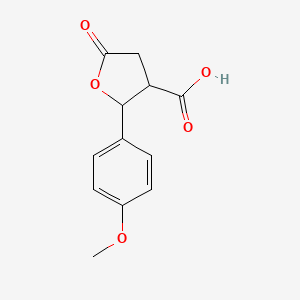
3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-ブロモフェニル)-1H-ピロール-2-イル)-3-オキソプロパンニトリルは、ブロモフェニル基がピロール環に結合し、さらにプロパンニトリル基に結合した有機化合物です。
準備方法
合成ルートと反応条件
3-(1-(3-ブロモフェニル)-1H-ピロール-2-イル)-3-オキソプロパンニトリルの合成は、通常、複数段階の反応を伴います。一般的な方法には、以下の手順が含まれます。
ピロール形成: 環化反応によるピロール環の形成。
ニトリル付加: プロパンニトリル部分へのニトリル基の付加。
工業生産方法
この化合物の工業生産方法には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フロー合成や触媒の使用などの技術は、生産プロセスの効率を高めるために使用できます。
化学反応解析
反応の種類
3-(1-(3-ブロモフェニル)-1H-ピロール-2-イル)-3-オキソプロパンニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
置換反応: 有機リチウム試薬やグリニャール試薬などの試薬を使用して、臭素原子を他の官能基に置換することができます。
酸化と還元: 特定の条件下で、化合物を酸化または還元して異なる生成物を生成することができます。
環化反応: ピロール環は、環化反応に参加してより複雑な複素環構造を形成することができます。
一般的な試薬と条件
有機リチウム試薬: 置換反応に使用されます。
酸化剤: 酸化反応には過マンガン酸カリウムなど。
還元剤: 還元反応には水素化リチウムアルミニウムなど。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応はさまざまな置換誘導体を生成する可能性があり、酸化および還元反応は化合物の異なる酸化状態をもたらす可能性があります。
科学研究への応用
3-(1-(3-ブロモフェニル)-1H-ピロール-2-イル)-3-オキソプロパンニトリルは、科学研究においていくつかの用途があります。
化学: より複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害や生体高分子との相互作用など、潜在的な生物活性について調査されています。
医学: 抗癌剤や抗菌剤などの潜在的な治療的特性について研究されています。
産業: 高度な材料の合成に利用され、医薬品や農薬の生産における中間体として使用されます。
化学反応の分析
Types of Reactions
3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The pyrrole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Organolithium Reagents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学的研究の応用
3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
3-(1-(3-ブロモフェニル)-1H-ピロール-2-イル)-3-オキソプロパンニトリルの作用機序は、特定の分子標的との相互作用を伴います。ブロモフェニル基は酵素や受容体と相互作用する可能性があり、ピロール環は水素結合とπ-π相互作用に参加する可能性があります。これらの相互作用は、生体経路の活性を調節し、化合物の観察された効果につながる可能性があります。
類似の化合物との比較
類似の化合物
1-(3-ブロモフェニル)ピロリジン: 類似の構造ですが、ニトリル基はありません。
3-ブロモプロピオン酸: ブロモフェニル基を含みますが、結合している官能基が異なります。
(3-ブロモフェニル)トリフェニルシラン: ブロモフェニル基を含みますが、トリフェニルシラン部分に結合しています。
独自性
3-(1-(3-ブロモフェニル)-1H-ピロール-2-イル)-3-オキソプロパンニトリルは、ブロモフェニル基、ピロール環、ニトリル基の組み合わせによりユニークです。
類似化合物との比較
Similar Compounds
1-(3-Bromophenyl)pyrrolidine: Similar structure but lacks the nitrile group.
3-Bromopropionic acid: Contains a bromophenyl group but differs in the functional groups attached.
(3-Bromophenyl)triphenylsilane: Contains a bromophenyl group but is attached to a triphenylsilane moiety.
Uniqueness
3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is unique due to the combination of the bromophenyl group, pyrrole ring, and nitrile group
特性
分子式 |
C13H9BrN2O |
|---|---|
分子量 |
289.13 g/mol |
IUPAC名 |
3-[1-(3-bromophenyl)pyrrol-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C13H9BrN2O/c14-10-3-1-4-11(9-10)16-8-2-5-12(16)13(17)6-7-15/h1-5,8-9H,6H2 |
InChIキー |
GVVYTUOPRMVSPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)N2C=CC=C2C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11787448.png)
![5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid](/img/structure/B11787449.png)

![tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11787462.png)






![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)


